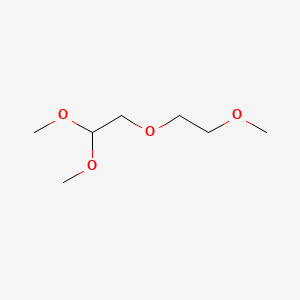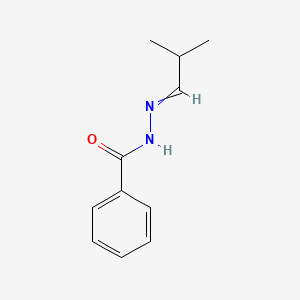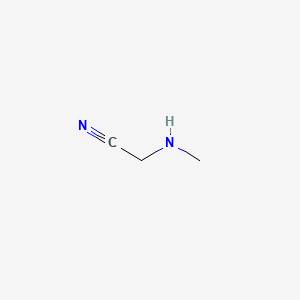
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
Overview
Description
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is a chemical compound with the molecular formula C7H16O4 and a molecular weight of 164.2 g/mol . It is a colorless, transparent liquid with a boiling point of 79-80°C at 9.9 mm Hg and a density of 1.000 g/mL at 20°C . This compound is used as a reactant in the synthesis of Dirithromycin, a semi-synthetic derivative of Erythromycin, which is an antibacterial agent .
Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of dirithromycin , a semi-synthetic derivative of Erythromycin, an antibacterial agent . Therefore, it can be inferred that its target could be bacterial ribosomes, similar to Erythromycin.
Mode of Action
As a reactant in the synthesis of Dirithromycin , it may contribute to the antibacterial properties of the final compound
Biochemical Pathways
Given its role in the synthesis of Dirithromycin , it may indirectly affect protein synthesis in bacteria by inhibiting the translocation step in the process
Result of Action
As a reactant in the synthesis of Dirithromycin , it may contribute to the antibacterial activity of the final compound
Biochemical Analysis
Biochemical Properties
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane plays a significant role in biochemical reactions, particularly in the synthesis of antibiotics like Dirithromycin . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the modification of Erythromycin, where it interacts with enzymes that facilitate the addition of methoxy groups to the Erythromycin molecule. These interactions are crucial for enhancing the antibacterial properties of the resulting compound .
Cellular Effects
The effects of this compound on cells and cellular processes are not extensively documented. Its role in the synthesis of antibiotics suggests that it may influence cell function by enhancing the efficacy of antibacterial agents. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism by promoting the activity of antibiotics that target bacterial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in the synthesis of antibiotics. It acts as a reactant that facilitates the addition of methoxy groups to the Erythromycin molecule, thereby modifying its structure and enhancing its antibacterial properties . This modification process involves enzyme-mediated reactions that result in the formation of Dirithromycin .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may vary depending on the stability of the compound and its interactions with other reactants in the synthesis process. Long-term effects on cellular function have not been extensively studied .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As a reactant in the synthesis of antibiotics, it is crucial to determine the optimal dosage that maximizes the efficacy of the resulting antibiotic while minimizing any potential toxic or adverse effects . High doses may lead to toxicity, while low doses may be insufficient for effective synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of antibiotics. It interacts with enzymes that facilitate the addition of methoxy groups to the Erythromycin molecule, resulting in the formation of Dirithromycin . These metabolic pathways are essential for the production of antibiotics with enhanced antibacterial properties .
Transport and Distribution
As a reactant in the synthesis of antibiotics, it is likely to be transported to sites where it can interact with enzymes involved in the synthesis process . The compound’s solubility in chloroform and ethyl acetate suggests that it can be distributed within lipid environments .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its role in the synthesis of antibiotics suggests that it may be localized to specific compartments or organelles where enzyme-mediated reactions occur . This localization is crucial for the efficient synthesis of antibiotics like Dirithromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and chloromethane . The reaction involves refluxing ethylene glycol monomethyl ether with sodium until the sodium is completely reacted, followed by cooling to 45°C and introducing chloromethane . The product is then distilled to collect the desired fraction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route involving ethylene glycol monomethyl ether, sodium, and chloromethane can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or simpler ethers.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of Dirithromycin, an antibacterial agent.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: As a precursor in the synthesis of antibacterial agents, it plays a role in medicinal chemistry.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxyethane:
Diethylene glycol dimethyl ether: Another similar compound used as a solvent and in chemical synthesis.
Uniqueness
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is unique due to its specific structure and its role in the synthesis of Dirithromycin, which distinguishes it from other similar compounds like 1,2-Dimethoxyethane and diethylene glycol dimethyl ether .
Properties
IUPAC Name |
1,1-dimethoxy-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-4-5-11-6-7(9-2)10-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOUJDLGAPEXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057856 | |
| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94158-44-8 | |
| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxy-2-(2-methoxyethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHOXY-2-(2-METHOXYETHOXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6YGX96BZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















